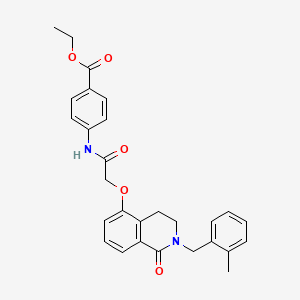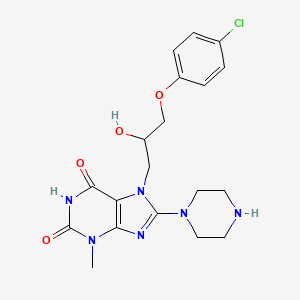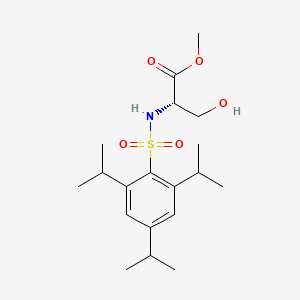
Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzoic acid, which is a common component in a variety of chemical reactions, particularly in the field of organic chemistry . The presence of the tetrahydroisoquinoline group suggests that this compound might be involved in biological or medicinal chemistry, as tetrahydroisoquinolines are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoic acid derivative and the tetrahydroisoquinoline group would both contribute to the complexity of the structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the benzylic position . These can include free radical reactions, nucleophilic substitutions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzoic acid derivative could make the compound acidic .Applications De Recherche Scientifique
Molecular Characterization and Docking Studies
One study delves into the molecular characterization of a related compound, where FT-IR and FT-Raman spectra were recorded, analyzed, and compared with theoretical results. The study emphasized the molecule's stability, arising from hyperconjugative interactions and charge delocalization, analyzed using natural bond orbital analysis. Furthermore, molecular docking studies suggested potential inhibitory activity against pyrrole inhibitor, indicating a possible application in designing new drugs with improved efficacy (El-Azab et al., 2016).
Synthesis and Biological Activity
Another area of research focuses on synthesizing new derivatives and evaluating their biological activities. For instance, new quinazoline derivatives were synthesized and screened for their antibacterial and antifungal activities, showcasing the compound's relevance in developing new antimicrobial agents (Desai et al., 2007). Similarly, novel hexahydroquinoline derivatives containing a benzofuran moiety were synthesized and assessed for their cytotoxic effects against human cancer cell lines, revealing promising inhibitory effects (El-Deen et al., 2016).
Chemical Synthesis and Structural Analysis
Research in chemical synthesis and structural analysis of related compounds has led to the development of new synthetic methods and the exploration of their chemical properties. For example, the synthesis and characterization of new 3(4H)-quinazolinone derivatives have been reported, detailing the preparation of various heterocyclic systems and their potential applications in medicinal chemistry (El-Shenawy, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-3-34-28(33)20-11-13-22(14-12-20)29-26(31)18-35-25-10-6-9-24-23(25)15-16-30(27(24)32)17-21-8-5-4-7-19(21)2/h4-14H,3,15-18H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQDSOHMMKEIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B2835946.png)


![Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B2835949.png)

![4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride](/img/structure/B2835953.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2835954.png)
![7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2835955.png)




![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2835966.png)